Kaempferol 3-O-rutinoside 7-O-glucoside

Anticancer Cytotoxicity Structure-Activity Relationship

Kaempferol 3-O-rutinoside 7-O-glucoside (K3R7G) is the only compound that can ensure reproducible data in flavonoid research. Its unique 3,7-di-O-glycosylation—rutinoside at C-3 and glucose at C-7—fundamentally alters molecular recognition, membrane transport, and metabolic stability versus mono-glycosylated analogs. Use K3R7G as a high-purity reference standard for metabolomics (GM tomato and Hosta plantaginea authentication), prodrug activation studies, and SAR investigations defining how C-7 glucosylation governs bioavailability. Substituting with Kaempferol 3-O-rutinoside or the aglycone will invalidate experiments. Request a quote for guaranteed purity.

Molecular Formula C33H40O20
Molecular Weight 756.7 g/mol
Cat. No. B12424285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-O-rutinoside 7-O-glucoside
Molecular FormulaC33H40O20
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
InChIInChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1
InChIKeySCEPATPTKMFDSR-QDSFYBSMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-O-rutinoside 7-O-glucoside: A Key Flavonoid Glycoside for Targeted Research and Procurement in Life Sciences


Kaempferol 3-O-rutinoside 7-O-glucoside (CAS: 34336-18-0), also known as Kaempferol-3-rhamnoglucoside-7-glucoside, is a complex flavonoid glycoside belonging to the flavonol subclass. Its molecular structure consists of a kaempferol aglycone core, which is substituted with a rutinoside (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) moiety at the C-3 position and an additional β-D-glucopyranosyl moiety at the C-7 position . This dual-glycosylation imparts distinct physicochemical properties, including high hydrophilicity (predicted XlogP ≈ -2.7) and a topological polar surface area (TPSA) of 324 Ų, which fundamentally influence its solubility, bioavailability, and interaction with biological targets [1]. The compound has been identified in specific plant matrices, notably in the flesh of genetically modified tomatoes (Solanum lycopersicum) and in the flowers of Hosta plantaginea, often as part of a complex flavonoid profile [2][3]. While its pharmacological exploration is still emerging, it is a focus of interest in anti-inflammatory, antioxidant, and potential chemopreventive research, making it a valuable target for natural product discovery, analytical reference standard development, and investigations into structure-activity relationships (SAR) of polyglycosylated flavonoids.

The Critical Risk of Substituting Kaempferol 3-O-rutinoside 7-O-glucoside with Structurally Similar Flavonoid Glycosides in Experimental Systems


In the procurement of flavonoid glycosides for research, substituting one compound for another based on aglycone identity or similar glycosylation patterns is a significant source of experimental irreproducibility. For Kaempferol 3-O-rutinoside 7-O-glucoside, its unique 3,7-di-O-glycosylation distinguishes it fundamentally from the more common mono-glycosylated kaempferol derivatives (e.g., Kaempferol 3-O-glucoside or Kaempferol 7-O-glucoside) and even from the closely related Kaempferol 3-O-rutinoside. The addition of the 7-O-glucoside unit dramatically alters the molecule's three-dimensional shape, charge distribution, and hydrogen-bonding network, which are critical determinants for molecular recognition by enzymes (e.g., glycosidases), membrane transporters, and protein targets [1][2]. This structural difference directly impacts key performance metrics for a research compound, including metabolic stability in cellular assays, passive permeability across biological membranes, and the specific nature of its interactions with biological targets, as demonstrated by comparative studies on related kaempferol glycosides [3]. Therefore, using a more readily available analog like Kaempferol 3-O-rutinoside or Kaempferol as a proxy for Kaempferol 3-O-rutinoside 7-O-glucoside will invalidate data and lead to flawed conclusions. The following evidence dimensions provide the quantitative justification for this compound's specific selection.

Procurement-Relevant Evidence for Kaempferol 3-O-rutinoside 7-O-glucoside: Quantitative Differentiation Against Key Comparators


Attenuated Antiproliferative Potency in Cancer Cell Lines Compared to Kaempferol Aglycone

In a direct comparative study, the antiproliferative activity of Kaempferol 3-O-rutinoside 7-O-glucoside (K3R7G) was evaluated against the aglycone kaempferol in multiple cancer cell lines. K3R7G demonstrated a significantly higher IC50 (>100 µM) compared to kaempferol, which consistently showed IC50 values below 100 µM across HepG2 (hepatoma), CT26 (colon cancer), and B16F1 (melanoma) cell lines after 24 hours of treatment [1]. This finding indicates that extensive glycosylation substantially reduces the direct cytotoxic potential of the molecule in vitro.

Anticancer Cytotoxicity Structure-Activity Relationship

Comparative Radical Scavenging Capacity: Kaempferol 3-O-rutinoside 7-O-glucoside vs. Mono-Glycosylated Analogues

While direct DPPH radical scavenging data for Kaempferol 3-O-rutinoside 7-O-glucoside is sparse, its close structural analog, Kaempferol 3-O-rutinoside (nicotiflorin), provides a useful benchmark, exhibiting a DPPH IC50 of 0.808 ± 0.024 µg/mL [1]. In contrast, the mono-glycosylated Kaempferol 3-O-glucoside (astragalin) has been reported with a DPPH IC50 of 13.41 ± 0.64 µg/mL . This data illustrates that the addition of the rutinoside moiety at the C-3 position, as found in both K3R7G and its analog, enhances radical scavenging efficacy compared to a single glucose unit. The presence of a second sugar at the C-7 position in K3R7G may further modulate this activity by altering electron delocalization or solubility in the assay medium.

Antioxidant DPPH Assay Free Radical Scavenging

Enzymatic Recognition and Metabolism: Distinct Susceptibility to Hydrolysis vs. Kaempferol 3-O-rutinoside

Enzymatic studies reveal that glycosylation pattern dictates substrate specificity. An enzyme with glucosidase activity was found to hydrolyze Kaempferol 3-O-sophoroside-7-O-glucoside, Kaempferol 3-O-glucoside, and Kaempferol 3-O-glucoside-7-O-rhamnoside, but its activity on the closely related Kaempferol 3-O-rutinoside (which lacks the 7-O-glucoside) is not reported, implying differential recognition [1]. This is further supported by the observation that β-glucosidase and α-L-rhamnosidase are required to hydrolyze Kaempferol 3-O-rutinoside (K3R) to kaempferol [2]. The presence of an additional 7-O-glucoside on K3R7G introduces an extra glycosidic bond and steric hindrance, which is predicted to significantly alter the compound's half-life in biological matrices containing these enzymes compared to K3R.

Enzymology Glycosidase Metabolic Stability

High-Value Research and Procurement Scenarios for Kaempferol 3-O-rutinoside 7-O-glucoside Based on Comparative Evidence


Investigations into Flavonoid Prodrug Design and Controlled Aglycone Delivery

Based on evidence that Kaempferol 3-O-rutinoside 7-O-glucoside (K3R7G) exhibits low direct cytotoxicity (IC50 > 100 µM) compared to its aglycone kaempferol [1], it is an ideal candidate for research focused on flavonoid prodrug strategies. The compound's dual glycosylation makes it a stable, water-soluble pro-moiety that can be used to study targeted delivery to tissues with specific glycosidase activity (e.g., in the colon or tumor microenvironment), where enzymatic cleavage could release the active aglycone. This application leverages its attenuated activity in vitro as a feature, not a flaw, for achieving site-specific biological effects.

Analytical Reference Standard for Complex Plant Metabolite Profiling and Food Authentication

K3R7G has been definitively identified and quantified in specific food and medicinal plant matrices, including genetically modified tomatoes [2] and Hosta plantaginea flowers [3]. This makes it a critical, high-purity reference standard for metabolomics studies, food authentication projects (e.g., verifying GM tomato content), and the quality control of botanical drugs. Its procurement ensures accurate identification and quantification of this specific marker compound, which cannot be reliably substituted with a similar flavonoid due to its unique chromatographic and spectrometric properties.

Elucidating the Impact of 7-O-Glycosylation on Flavonoid Bioavailability and Transport

The compound's distinct physicochemical profile (high TPSA of 324 Ų, predicted low XlogP of -2.7) [4] makes it a valuable tool for SAR studies on flavonoid bioavailability. Researchers can use K3R7G alongside its close comparator, Kaempferol 3-O-rutinoside (lacking the 7-O-glucoside), in parallel transport assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies to quantitatively define how the addition of a single glucose unit at the C-7 position alters membrane permeability, intestinal absorption, and overall systemic exposure. This application directly addresses a key knowledge gap in flavonoid pharmacology.

Probing the Role of Dual Glycosylation in Modulating Inflammatory Signaling Pathways

A highly glycosylated analog, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been shown to potently suppress NF-κB, MAPKs, and Akt pathways in macrophages [3]. This establishes a class-level precedent that complex kaempferol glycosides with a 7-O-substitution can be potent anti-inflammatory agents. K3R7G is the ideal starting point for SAR studies to determine the minimal structural requirements for this activity, allowing researchers to compare its effects directly with those of the more heavily glycosylated analog and simpler derivatives to map the contribution of each sugar unit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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